Epiandrosterone palmitate
Description
Epiandrosterone palmitate is a steroid ester formed by the conjugation of epiandrosterone (a 5α-reduced androgen metabolite) with palmitic acid. Epiandrosterone itself (C19H30O2) is a weak androgen and neurosteroid, with a molecular weight of 290.44 g/mol, a melting point of 172–174°C, and low water solubility .
Properties
CAS No. |
54614-67-4 |
|---|---|
Molecular Formula |
C35H60O3 |
Molecular Weight |
528.8 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] hexadecanoate |
InChI |
InChI=1S/C35H60O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(37)38-28-22-24-34(2)27(26-28)18-19-29-30-20-21-32(36)35(30,3)25-23-31(29)34/h27-31H,4-26H2,1-3H3/t27-,28-,29-,30-,31-,34-,35-/m0/s1 |
InChI Key |
WBXNSTQSGWGFLG-LWTNCAELSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C |
Synonyms |
androsterone 3-palmitate |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Epiandrosterone palmitate undergoes hydrolysis under acidic or basic conditions to regenerate epiandrosterone and palmitic acid.
a. Acidic Hydrolysis
-
Conditions: HCl or H<sub>2</sub>SO<sub>4</sub> (pH 1–4), 40–60°C, 2–6 hours .
-
Mechanism: Protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Byproducts: Minimal; palmitic acid precipitates upon cooling.
b. Alkaline Hydrolysis (Saponification)
-
Conditions: NaOH/KOH (1–2M) in ethanol/water, reflux (70–80°C), 1–3 hours .
-
Mechanism: Nucleophilic acyl substitution by hydroxide ion.
-
Byproducts: Sodium palmitate (soap) and epiandrosterone.
Table 1: Hydrolysis Reaction Parameters
| Condition | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1M HCl | - | 50°C | 4h | 92% |
| 2M NaOH/EtOH | - | 80°C | 2h | 89% |
Transesterification
Transesterification with alternative alcohols (e.g., methanol) can yield epiandrosterone methyl ester, though this is less common.
Conditions:
-
Reactants: this compound + excess methanol.
-
Catalyst: Acidic (H<sub>2</sub>SO<sub>4</sub>) or enzymatic (lipases).
Outcome:
-
Palmitic acid methyl ester + epiandrosterone.
Oxidation Reactions
The 17-keto group in this compound is resistant to oxidation under mild conditions. Strong oxidants (e.g., CrO<sub>3</sub>) may degrade the steroidal backbone.
Stability Notes:
-
No significant oxidation observed at the 3β-palmitoyl ester under ambient conditions .
-
Decomposition occurs >200°C, releasing CO<sub>2</sub> and hydrocarbons .
Thermal and Chemical Stability
Data from epiandrosterone’s safety profile and synthetic protocols inform stability:
-
Thermal Stability:
-
pH Stability:
Table 2: Stability Profile
| Condition | Observation | Source |
|---|---|---|
| 100°C, dry air | No decomposition (24h) | |
| 1M HCl, 60°C | Complete hydrolysis in 4h | |
| 1M NaOH, 80°C | Complete saponification in 2h |
Analytical Characterization
Key methods for verifying reactions:
Comparison with Similar Compounds
Structural and Functional Analogues
Epiandrosterone Acetate (CAS 1239-31-2)
- Structure : Epiandrosterone esterified with acetic acid.
- Applications : Used as a chemical intermediate in pharmaceutical synthesis .
- Key Differences : The shorter acetate chain reduces lipophilicity compared to palmitate, leading to faster metabolic clearance.
Epiandrosterone Sulfate (CAS 977-35-5)
- Structure : Sulfated form of epiandrosterone.
- Applications : Acts as a neurosteroid with modulatory effects on GABA receptors .
- Key Differences : Sulfation increases water solubility, enabling systemic circulation without requiring enzymatic hydrolysis, unlike palmitate esters.
Palmitate Esters in Therapeutic and Industrial Contexts
Retinyl Palmitate (Vitamin A Palmitate)
- Structure: Retinol conjugated with palmitic acid.
- Applications : Widely used in skincare and pharmaceuticals for its antioxidant and anti-aging properties. Enhances skin barrier function and collagen synthesis .
- Key Differences : Unlike epiandrosterone palmitate, retinyl palmitate directly contributes to vitamin A activity, influencing cell differentiation and immune function.
Sitosteryl Palmitate
- Structure : Phytosterol (sitosterol) esterified with palmitic acid.
- Applications : Used in industrial analysis and as a cholesterol-lowering agent in functional foods .
5-Bromo-6-chloro-3-indolyl Palmitate
- Structure : Indole derivative with a palmitate group.
- Applications : Investigated for its pro-apoptotic effects in cancer research .
- Key Differences : The indole core enables distinct mechanisms (e.g., kinase inhibition) unrelated to steroid signaling.
Comparative Data Table
Mechanistic and Pharmacokinetic Insights
- Lipophilicity and Bioavailability : Palmitate esters generally exhibit prolonged half-lives due to slow hydrolysis in vivo. For example, retinyl palmitate’s stability in emulsions enhances its dermal absorption , a property likely shared by this compound.
- Metabolic Fate : Esterases in the liver and plasma hydrolyze palmitate esters to release the parent compound. This contrasts with sulfate conjugates (e.g., epiandrosterone sulfate), which are excreted unchanged .
- Toxicity Profile : Free palmitic acid is implicated in lipotoxicity (e.g., cardiomyocyte apoptosis ), but esterification mitigates this risk by altering cellular uptake pathways.
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